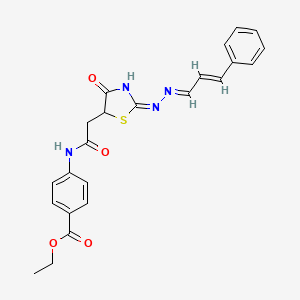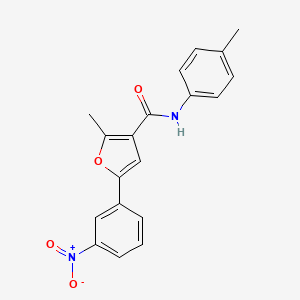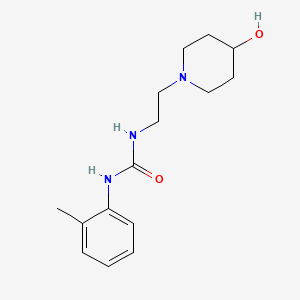![molecular formula C21H28N6O2S B2468420 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 941941-87-3](/img/structure/B2468420.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O2S and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study focused on the design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which included attaching different aryloxy groups to the pyrimidine ring. These compounds were tested for anticancer activity against 60 cancer cell lines, with one compound showing significant growth inhibition in eight cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
Another study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Ten out of twenty new derivatives showed mild to moderate activity, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy et al., 2017).
Pharmacological Evaluation of Heterocyclic Derivatives
Research also delved into the computational and pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study found that certain compounds exhibited binding and moderate inhibitory effects across various assays, suggesting their utility in pharmacological applications (Faheem, 2018).
Nonsteroidal Anti-inflammatory Activity
A study synthesized pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory properties. Among the synthesized compounds, one specific derivative showed high activity and a better therapeutic index than standard drugs, without ulcerogenic activity, indicating its potential as a safer anti-inflammatory drug (Auzzi et al., 1983).
Antioxidant Activity of Coordination Complexes
Research on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) revealed significant antioxidant activity. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes and their potential in antioxidant applications (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-14(2)12-23-19-17-13-24-27(20(17)26-21(25-19)30-4)10-9-22-18(28)11-15-5-7-16(29-3)8-6-15/h5-8,13-14H,9-12H2,1-4H3,(H,22,28)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGCDDEORMRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2468337.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2468339.png)




![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)


![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)
